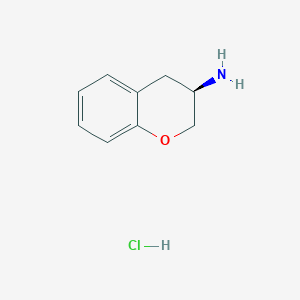

(R)-chroman-3-amine hydrochloride

Vue d'ensemble

Description

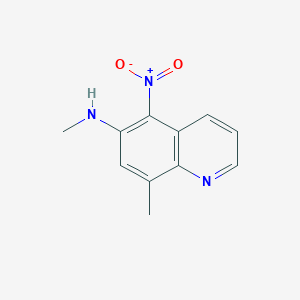

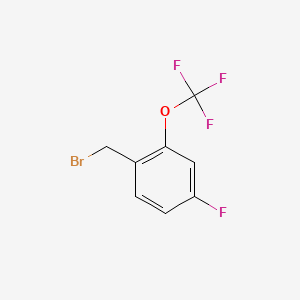

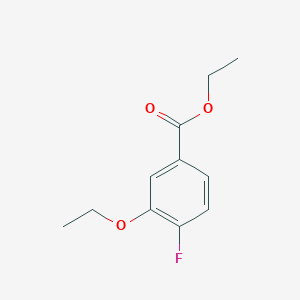

“®-chroman-3-amine hydrochloride” likely refers to a compound that contains a chroman backbone with an amine group at the 3rd position, and it is in its hydrochloride salt form . Chroman is a chemical compound consisting of a benzene ring fused to a dihydrofuran ring . The “R” denotes the configuration of the chiral center .

Molecular Structure Analysis

The molecular structure of “®-chroman-3-amine hydrochloride” would consist of a chroman backbone with an amine group at the 3rd position . The “R” configuration indicates that the molecule is chiral, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis

Amines, like the one in “®-chroman-3-amine hydrochloride”, can undergo a variety of chemical reactions . They can be alkylated by reaction with a primary alkyl halide . They can also react with acids to form salts, such as the hydrochloride salt in this case .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-chroman-3-amine hydrochloride” would depend on its specific structure . As an amine hydrochloride, it would likely be soluble in water .Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions in the pharmaceutical industry .

- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .

- Results : The limit of detection (LOD) and limit of quantification (LOQ) were found to be 17.80 g/mL and 53.94 g/mL, respectively . Excellent recovery was observed in the accuracy analysis of the sample L-lysine hydrochloride .

-

Various Industries

- Application : Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

- Method : Solid lipids are a type of lipids that remain solid at ambient temperature . They are used based on their industrial need .

- Results : Solid lipids have diversified applications in various industries such as pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

-

Chemical Industry

- Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

- Method : It is typically employed in the 4.0-6.0 pH range .

- Results : The result of this application is the formation of amide bonds .

-

Pharmaceutical Industry

- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions in the pharmaceutical industry .

- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .

- Results : The limit of detection (LOD) and limit of quantification (LOQ) were found to be 17.80 g/mL and 53.94 g/mL, respectively . Excellent recovery was observed in the accuracy analysis of the sample L-lysine hydrochloride .

-

Various Industries

- Application : Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

- Method : Solid lipids are a type of lipids that remain solid at ambient temperature . They are used based on their industrial need .

- Results : Solid lipids have diversified applications in various industries such as pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

-

Chemical Industry

- Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

- Method : It is typically employed in the 4.0-6.0 pH range .

- Results : The result of this application is the formation of amide bonds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-chroman-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

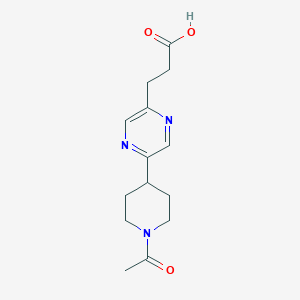

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

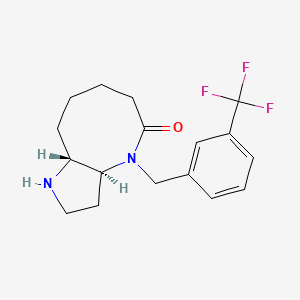

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)